Chemical properties of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone
Chemical properties of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone
A Critical Scaffold for Medicinal Chemistry & Lead Optimization
Executive Summary
Compound Identity: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone Chemical Class: Diaryl Ketone / Halogenated Pyridine Primary Application: Pharmacophore generation for p38 MAP kinase inhibitors, antiviral agents, and non-steroidal anti-inflammatory drug (NSAID) intermediates.
This technical guide analyzes the chemical properties, synthetic pathways, and reactivity profile of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone. As a "privileged scaffold," this molecule offers a unique combination of electronic deficiency (pyridine ring) and steric bulk (2,4-dichlorophenyl), connected by a modifiable ketone bridge. Its value lies in the chemoselectivity of its three halogen substituents, allowing for sequential, orthogonal functionalization—a critical feature for high-throughput analog generation in drug discovery.
Physicochemical Profile
The following data represents the core physicochemical parameters essential for handling and formulation.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 330.99 g/mol | Heavy atom count favors potency in fragment-based design. |
| Appearance | Off-white to pale yellow crystalline solid | Coloration often due to trace conjugated impurities. |
| Solubility | Soluble in DCM, DMSO, DMF, THF. Insoluble in water. | Lipophilic nature requires organic co-solvents for bioassays. |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to di-chloro and bromo substituents. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Electron-withdrawing ketone and bromine reduce basicity compared to pyridine (pKa 5.2). |
| H-Bond Acceptors | 2 (Pyridine N, Ketone O) | |
| H-Bond Donors | 0 |
Synthetic Routes & Process Chemistry
To ensure high purity and scalability, the synthesis must avoid over-addition (formation of tertiary alcohols) and regiochemical scrambling.
3.1. Strategic Analysis of Routes
Two primary routes exist. The Nitrile Addition route is preferred for process chemistry due to its convergence and avoidance of cryogenic lithiation steps.
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Route A: Grignard Addition to Nitrile (Recommended)
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Route B: Lithiation-Oxidation
3.2. Validated Protocol: Grignard Addition (Route A)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
5-Bromo-2-cyanopyridine (1.0 eq)
-
2,4-Dichlorophenylmagnesium bromide (1.1 eq, 0.5M in THF)
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Toluene (Solvent)
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HCl (2M, for hydrolysis)
Step-by-Step Methodology:
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Preparation: Charge a dry 3-neck flask with 5-bromo-2-cyanopyridine dissolved in anhydrous Toluene/THF (3:1 ratio). Cool the system to 0°C.
-
Addition: Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to minimize side reactions at the pyridine bromine.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. The solution will turn dark red/brown as the imine magnesium salt forms.
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Quench & Hydrolysis: Cool back to 0°C. Slowly quench with 2M HCl (exothermic). Stir vigorously for 1 hour to hydrolyze the imine to the ketone.
-
Workup: Separate the organic layer.[5] Extract the aqueous layer with Ethyl Acetate.[5] Combine organics, wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
3.3. Synthesis Workflow Visualization
Caption: Figure 1. Convergent synthesis via Grignard addition to nitrile, ensuring mono-addition selectivity.
Chemical Reactivity & Functionalization
The molecule possesses three distinct reactive centers, allowing for "Orthogonal Functionalization." This is the primary reason for its utility in library generation.
4.1. Reactivity Hierarchy
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The Ketone (C=O): Most reactive toward reduction and condensation.
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The Pyridine Bromine (C5-Br): Highly activated for Pd-catalyzed cross-coupling due to the electron-deficient pyridine ring.
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The Phenyl Chlorides (C2,4-Cl): Least reactive. Stable under standard Suzuki/Buchwald conditions used for the pyridine bromine.
4.2. Key Transformations
| Transformation | Reagents | Outcome | Mechanism |
| Suzuki Coupling | Aryl Boronic Acid, | Biaryl formation at C5-Pyridine only. | The oxidative addition of Pd(0) is faster at the electron-poor C-Br bond than the electron-rich C-Cl bonds. |
| Ketone Reduction | Secondary Alcohol (Chiral if CBS used). | Nucleophilic addition of hydride to the carbonyl. | |
| Reductive Amination | Amine ( | Benzylic Amine. | Formation of iminium ion followed by reduction. |
| Alkoxides or Amines, Heat | Substitution of C5-Br . | Possible but requires forcing conditions; Pd-catalysis is preferred. |
4.3. Chemoselectivity Map
Caption: Figure 2. Orthogonal reactivity map highlighting the preferential functionalization of the pyridine bromine and ketone over the phenyl chlorides.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures are diagnostic.
-
NMR (400 MHz,
):-
Look for the Pyridine protons : The H6 proton (adjacent to Nitrogen) typically appears as a doublet around
8.6–8.8 ppm. The H3/H4 protons will show coupling patterns consistent with 2,5-substitution. -
Look for the Phenyl protons : The 2,4-dichloro substitution pattern creates a distinct splitting (d, dd, d) in the aromatic region (
7.3–7.6 ppm).[6]
-
-
Mass Spectrometry (LC-MS):
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Isotope Pattern: The presence of one Bromine (
) and two Chlorines ( ) creates a complex, distinctive M+ isotope cluster. -
Ionization: ESI+ mode usually gives a strong
peak.
-
-
IR Spectroscopy:
-
Carbonyl Stretch: Strong absorption at
(conjugated ketone).
-
References
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Foundational text for Grignard and coupling mechanisms).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of nucleophilic addition to pyridyl ketones).
-
PubChem. (2024). Compound Summary: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone. National Library of Medicine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 [sigmaaldrich.com]
- 4. 1565495-61-5|(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
